Ebp-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

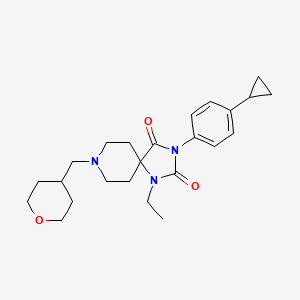

Molecular Formula |

C24H33N3O3 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

3-(4-cyclopropylphenyl)-1-ethyl-8-(oxan-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C24H33N3O3/c1-2-26-23(29)27(21-7-5-20(6-8-21)19-3-4-19)22(28)24(26)11-13-25(14-12-24)17-18-9-15-30-16-10-18/h5-8,18-19H,2-4,9-17H2,1H3 |

InChI Key |

MWQKGNAORRKIIL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)N(C(=O)C12CCN(CC2)CC3CCOCC3)C4=CC=C(C=C4)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Ebp-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebp-IN-1, also known as GNE-3406 or compound 11, is a potent and selective inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. Its primary mechanism of action involves the direct inhibition of EBP's sterol isomerase activity, leading to the accumulation of the substrate zymostenol. This accumulation of 8,9-unsaturated sterols has been demonstrated to be a critical driver for promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This property has positioned this compound as a promising therapeutic candidate for demyelinating diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Emopamil Binding Protein (EBP)

This compound exerts its biological effects through the direct inhibition of Emopamil Binding Protein (EBP). EBP is an integral membrane protein located in the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase. In the Kandutsch-Russell pathway of cholesterol biosynthesis, EBP catalyzes the conversion of zymostenol to lathosterol by isomerizing the double bond from the C8-C9 position to the C7-C8 position.

By binding to EBP, this compound blocks this crucial step in cholesterol synthesis. This inhibition leads to a significant intracellular accumulation of the EBP substrate, zymostenol, an 8,9-unsaturated sterol. It is this accumulation of zymostenol and other 8,9-unsaturated sterols that is understood to be the primary mediator of the downstream effects of this compound, particularly the enhancement of oligodendrocyte formation.

Signaling Pathways and Downstream Effects

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. The targeted inhibition of EBP creates a specific metabolic bottleneck, leading to the accumulation of zymostenol.

dot

Figure 1: this compound inhibits EBP, leading to zymostenol accumulation and promoting oligodendrocyte differentiation.

The accumulation of 8,9-unsaturated sterols is the key mechanistic link to the observed enhancement of oligodendrocyte formation. While the precise molecular sensors for these sterols are still under investigation, this accumulation triggers a cascade of events that promote the differentiation of OPCs into mature oligodendrocytes, which are the cells responsible for myelination in the central nervous system. This makes EBP inhibitors like this compound a potential therapeutic strategy for diseases characterized by myelin loss.

Quantitative Data

The following tables summarize the available quantitative data for this compound (also known as GNE-3406) and its precursor compounds.

Table 1: In Vitro Potency and Selectivity of this compound and Precursor

| Compound | Target | Assay Type | Value | Reference |

| Precursor of this compound | Human EBP | Ki | 49 nM | |

| Precursor of this compound | OPC Differentiation | EC50 | 28 nM | |

| This compound (GNE-3406) | OPC Differentiation | EC50 | 44 nM | |

| This compound (GNE-3406) | hERG Channel | IC50 | 8.2 µM | |

| This compound (GNE-3406) | In Vitro Promiscuity | - | 2% |

Table 2: In Vivo Pharmacokinetic Properties of this compound (GNE-3406) in Mice

| Parameter | Value | Reference |

| Bioavailability | 68% | |

| Brain-to-Plasma Ratio (Kp,uu) | 0.77 | |

| Half-life (t1/2) | 3.9 hours |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro EBP Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against EBP.

dot

Ebp-IN-1: A Technical Guide to a Novel Emopamil Binding Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebp-IN-1 is a potent and selective inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. By blocking the Δ8-Δ7 sterol isomerase activity of EBP, this compound induces the accumulation of specific sterol precursors, leading to significant downstream cellular effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical properties, and detailed experimental protocols for its characterization. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting EBP in various disease contexts, including neurodegenerative disorders and cancer.

Introduction to Emopamil Binding Protein (EBP)

Emopamil Binding Protein (EBP) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It functions as a Δ8-Δ7 sterol isomerase, a critical step in the post-squalene stage of cholesterol biosynthesis.[1][3] Specifically, EBP catalyzes the conversion of zymosterol to dehydrolathosterol in the Bloch pathway and zymostenol to lathosterol in the Kandutsch-Russell pathway.[1][4] Due to its role in cholesterol metabolism, EBP has emerged as a therapeutic target for a range of diseases. Inhibition of EBP has been shown to promote oligodendrocyte formation, suggesting its potential in treating demyelinating diseases like multiple sclerosis.[5][6][7] Furthermore, disrupting cholesterol biosynthesis through EBP inhibition can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells, highlighting its promise as an anti-cancer strategy.[8][9]

This compound: A Selective EBP Inhibitor

This compound, also referred to as compound 11 in some literature, is a brain-penetrant and orally bioavailable small molecule inhibitor of EBP.[2][10] Its development was guided by a structure-based drug design approach, leading to a hydantoin-based scaffold with optimized physicochemical properties, potency, and an improved in vitro safety profile.[10] A key feature of this compound is its long half-life in rodents, which has been a factor in its optimization for in vivo applications.[2][10]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant EBP inhibitors. It is important to note that direct IC50 or Ki values for this compound are not always explicitly stated in publicly available literature and are often presented as ranges or in the context of broader structure-activity relationship (SAR) studies.

| Compound | Target | Assay Type | Potency | Reference |

| This compound (Compound 11) | EBP | Functional Assay | IC50 < 50 nM | [10][11] |

| Representative EBP Inhibitors | EBP | Functional Assay | IC50 < 50 nM | [11] |

Table 1: In Vitro Potency of this compound and Related Compounds.

| Parameter | Value | Species | Reference |

| Half-life | Long | Rodents | [2][10] |

| Brain Penetration | Good | Not Specified | [2] |

Table 2: Pharmacokinetic Properties of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of EBP. This leads to the accumulation of the Δ8,9-unsaturated sterol precursors, zymostenol and zymosterol.[6][12] This accumulation is a key mechanistic node that triggers downstream signaling events.[7]

Cholesterol Biosynthesis Pathway Inhibition

This compound acts at a specific point in the cholesterol biosynthesis pathway, as depicted in the following diagram.

Caption: Cholesterol Biosynthesis Pathway and the point of inhibition by this compound.

Induction of Oligodendrocyte Formation

The accumulation of 8,9-unsaturated sterols, such as zymostenol, is a key driver for the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][7] This makes EBP inhibitors like this compound promising therapeutic agents for demyelinating diseases.

Caption: Signaling cascade for this compound induced oligodendrocyte formation.

Induction of ER Stress and Apoptosis in Cancer Cells

In cancer cells, which often exhibit upregulated cholesterol biosynthesis, the inhibition of EBP by this compound leads to the accumulation of sterol precursors that induce endoplasmic reticulum (ER) stress.[8] Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers apoptotic cell death.[13][14]

Caption: this compound induced ER stress and apoptosis signaling pathway in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

EBP Functional Assay (Immuno-immobilization Mass Spectrometry)

This protocol describes a robust functional assay to determine the potency of EBP inhibitors.[15]

Workflow:

Caption: Workflow for the EBP functional assay.

Detailed Steps:

-

EBP Expression: Overexpress human EBP in a suitable cell line, such as Expi293F cells.

-

Cell Lysis: Prepare cell lysates containing the active EBP enzyme.

-

Immuno-immobilization: Incubate the cell lysate with magnetic beads pre-coated with an anti-EBP antibody to capture the enzyme.

-

Enzymatic Reaction: To the EBP-bound beads, add a known concentration of the substrate (e.g., zymostenol) and varying concentrations of the inhibitor (this compound). Incubate at 37°C for a specified time.

-

Sterol Extraction: Stop the reaction and extract the sterols from the reaction mixture using an organic solvent (e.g., a modified Bligh-Dyer method).

-

LC-MS/MS Analysis: Analyze the extracted sterols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining substrate and the formed product.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Target Engagement: Zymostenol Accumulation Assay

This protocol outlines the procedure to measure the accumulation of zymostenol in brain tissue following the administration of this compound, confirming target engagement in vivo.[15][16]

Workflow:

Caption: Workflow for in vivo target engagement assessment.

Detailed Steps:

-

Animal Dosing: Administer this compound or a vehicle control to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., oral gavage).

-

Tissue Collection: At predetermined time points after dosing, euthanize the animals and collect brain tissue.

-

Tissue Homogenization and Lipid Extraction: Homogenize the brain tissue in a suitable buffer. Extract the total lipids from the homogenate using a robust method such as a modified Bligh-Dyer or Folch extraction. This typically involves a mixture of chloroform and methanol.

-

Saponification (Optional but Recommended): To measure total sterols (free and esterified), perform an alkaline hydrolysis (saponification) of the lipid extract to release sterols from their esterified forms.

-

Sterol Analysis: Analyze the extracted sterols using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

GC-MS: Derivatize the sterols (e.g., silylation) to increase their volatility before injection. Use a suitable column (e.g., DB-5ms) for separation.

-

LC-MS/MS: Use a C18 or a specialized sterol column for separation. Employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with appropriate mobile phases.

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d7-zymostenol) for accurate quantification. Create a standard curve with known concentrations of zymostenol to determine the absolute amount in the samples.

-

Data Analysis: Compare the levels of zymostenol in the this compound-treated group to the vehicle-treated group to determine the extent of target engagement.

Conclusion

This compound is a promising pharmacological tool for studying the biological roles of EBP and a potential therapeutic candidate for various diseases. Its ability to potently and selectively inhibit EBP, coupled with its favorable pharmacokinetic properties, makes it a valuable asset for both basic research and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and other EBP inhibitors. As research in this area continues, a deeper understanding of the downstream consequences of EBP inhibition will undoubtedly unveil new therapeutic opportunities.

References

- 1. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Cholesterol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Novel Immuno-Immobilization Mass-Spectrometry-Based Assay to Enable Structure-Activity Relationship Development of Emopamil Binding Protein (EBP) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebp-IN-1: A Deep Dive into its Role in Cholesterol Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ebp-IN-1, a potent inhibitor of the Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. This document details the mechanism of action of this compound, its quantitative effects, and the experimental protocols used for its characterization, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound, also known as compound 11 or GNE-3406, is a small molecule inhibitor that targets the Emopamil Binding Protein (EBP).[1][2] EBP is a crucial sterol isomerase enzyme located in the endoplasmic reticulum that catalyzes the conversion of Δ8-sterols to Δ7-sterols, a critical step in the post-squalene stage of cholesterol biosynthesis.[3] By inhibiting EBP, this compound effectively blocks this conversion, leading to an accumulation of 8,9-unsaturated sterols, such as zymostenol, and a subsequent decrease in the production of downstream cholesterol.[3][4] This mechanism of action has garnered significant interest for its therapeutic potential in various diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders like multiple sclerosis, where promoting oligodendrocyte formation is a key therapeutic strategy.[4][5]

Mechanism of Action: Disrupting the Cholesterol Assembly Line

The cholesterol biosynthesis pathway is a complex and highly regulated process. This compound intervenes at a specific juncture, inhibiting the Δ8-Δ7 sterol isomerase activity of EBP. This leads to a build-up of the substrate for this enzyme, primarily zymostenol, and a depletion of its product, lathosterol.[3][4] The accumulation of these 8,9-unsaturated sterols is believed to be the primary driver of the biological effects observed with EBP inhibition, such as the promotion of oligodendrocyte progenitor cell (OPC) differentiation.[4]

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species/System | Reference |

| EC50 (OPC Differentiation) | 44 nM | Oligodendrocyte Progenitor Cells | [5] |

| Ki (human EBP) | 49 nM | Human | [5] |

| In Vivo Bioavailability | 68% | Mice | [5] |

| Brain-to-Plasma Ratio (Kp,uu) | 0.77 | Mice | [5] |

| Half-life (t1/2) | 3.9 hours | Mice | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

EBP Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of EBP.

Materials:

-

Purified recombinant human EBP enzyme

-

Zymostenol (substrate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., phosphate-buffered saline with appropriate detergents)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the purified EBP enzyme in the assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, zymostenol.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., hexane or chloroform/methanol).

-

Analyze the levels of the product, lathosterol, and the remaining substrate, zymostenol, using LC-MS/MS.

-

Calculate the percentage of EBP inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This cell-based assay assesses the ability of this compound to promote the differentiation of OPCs into mature oligodendrocytes.

Materials:

-

Primary or iPSC-derived oligodendrocyte progenitor cells (OPCs)

-

OPC proliferation medium

-

OPC differentiation medium

-

This compound (or other test compounds)

-

Primary antibodies against oligodendrocyte markers (e.g., O4, MBP)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Plate OPCs in a multi-well plate (e.g., 96-well or 384-well) coated with a suitable substrate (e.g., poly-L-lysine).

-

Culture the cells in proliferation medium until they reach the desired confluency.

-

Induce differentiation by switching to differentiation medium.

-

Treat the cells with a dose-response range of this compound or a vehicle control.

-

Incubate the cells for a period sufficient to allow for differentiation (e.g., 3-5 days).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells (if staining for intracellular markers like MBP).

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against oligodendrocyte markers.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the percentage of differentiated oligodendrocytes (e.g., O4-positive or MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).

-

Determine the EC50 value for OPC differentiation by plotting the percentage of differentiated cells against the concentration of this compound.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to quantify the changes in cellular sterol levels following treatment with this compound.

Materials:

-

Cultured cells (e.g., OPCs or other relevant cell lines)

-

This compound

-

Solvents for lipid extraction (e.g., chloroform, methanol, hexane)

-

Internal standards (e.g., deuterated sterols)

-

Derivatizing agent (e.g., BSTFA with TMCS)

-

GC-MS system

Procedure:

-

Culture cells to the desired density and treat with this compound or vehicle control for a specified time.

-

Harvest the cells and perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

Add internal standards to the samples to allow for accurate quantification.

-

Saponify the lipid extracts to release esterified sterols (optional, depending on the desired analysis).

-

Derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.

-

Inject the derivatized samples into the GC-MS system.

-

Separate the different sterol species based on their retention times on the GC column.

-

Identify and quantify the sterols based on their mass spectra and comparison to the internal standards.

-

Analyze the data to determine the relative or absolute changes in the levels of zymostenol, lathosterol, cholesterol, and other relevant sterols.

Visualizations of Workflows and Logical Relationships

Conclusion

This compound is a well-characterized inhibitor of EBP with demonstrated potency in both biochemical and cell-based assays. Its ability to modulate the cholesterol biosynthesis pathway, leading to the accumulation of specific sterol precursors that promote oligodendrocyte formation, highlights its potential as a therapeutic agent for demyelinating diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other EBP inhibitors.

References

- 1. Diverse chemical scaffolds enhance oligodendrocyte formation by inhibiting CYP51, TM7SF2, or EBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]

Ebp-IN-1 function in cells

It appears there may be some ambiguity in the term "Ebp-IN-1" as it relates to two distinct proteins with different functions in cells. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:

-

This compound as an inhibitor of Emopamil Binding Protein (EBP): EBP is an enzyme that functions as a sterol isomerase in the cholesterol biosynthesis pathway. Its inhibition has been studied in the context of promoting oligodendrocyte formation, which is relevant for diseases like multiple sclerosis.

-

ErbB3 Binding Protein 1 (EBP1): This protein is a transcription factor involved in a wide range of cellular processes, including cell growth, proliferation, apoptosis, and differentiation. It has been implicated in embryonic development and various types of cancer.

Once you specify the protein of interest, a comprehensive technical guide will be developed to meet your core requirements.

The Discovery and Characterization of Ebp-IN-1: A Potent Emopamil Binding Protein Inhibitor for Enhancing Oligodendrocyte Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ebp-IN-1, also known as compound 11 or GNE-3406, is a potent, selective, and brain-penetrant inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[1] The discovery of this compound stems from a therapeutic strategy aimed at promoting the formation of oligodendrocytes, the myelin-producing cells of the central nervous system, which holds significant promise for the treatment of demyelinating diseases such as multiple sclerosis.[1][2] Inhibition of EBP by this compound leads to the accumulation of the EBP substrate, zymostenol, which in turn enhances the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction to Emopamil Binding Protein (EBP)

Emopamil Binding Protein (EBP) is an integral membrane protein located in the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase.[4][5] It catalyzes a critical step in the post-squalene portion of the cholesterol biosynthesis pathway, specifically the conversion of zymostenol to lathosterol in the Kandutsch-Russell pathway and zymosterol to 5α-cholesta-7,24-dien-3β-ol in the Bloch pathway.[6][7] EBP is a target of interest for various therapeutic areas, and its inhibition has been shown to promote the formation of oligodendrocytes.[1][2]

The Discovery of this compound

This compound was identified through a structure-based drug design approach starting from a known literature compound that enhanced OPC differentiation.[8] This led to the development of a hydantoin-based scaffold, which offered a good balance of physicochemical properties, potency, and an improved in vitro safety profile.[8] A subsequent medicinal chemistry campaign focused on optimizing metabolic turnover while maintaining potency and brain-penetration led to the discovery of this compound (compound 11/GNE-3406) as a potent and selective EBP inhibitor suitable for in vivo studies.[1][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related precursor compound.

Table 1: In Vitro Potency and Differentiation Activity

| Compound | hEBP Ki (nM) | OPC Differentiation EC50 (nM) |

| Hydantoin Precursor | 49 | 28 |

| This compound (GNE-3406) | Not explicitly stated | 44 |

Data sourced from BioWorld article referencing Dorel, R. et al. Am Chem Soc (ACS) Fall Natl Meet (Aug 17-21, Washington, D.C.) 2025, Abst 4306346.[2]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound (GNE-3406) in Mice

| Parameter | Value |

| Bioavailability (F) | 68% |

| Brain-to-Plasma Ratio (Kp,uu) | 0.77 |

| Half-life (t1/2) | 3.9 hours |

| In Vitro Promiscuity Score | 2% |

| Zymostenol Accumulation in Brain | Dose-dependent increase |

Data sourced from BioWorld article referencing Dorel, R. et al. Am Chem Soc (ACS) Fall Natl Meet (Aug 17-21, Washington, D.C.) 2025, Abst 4306346.[2]

Signaling Pathway

This compound exerts its biological effect by inhibiting EBP within the cholesterol biosynthesis pathway. This inhibition blocks the conversion of zymostenol, leading to its accumulation. Elevated levels of zymostenol are believed to be the key driver for enhanced oligodendrocyte formation.

References

- 1. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. convelotx.com [convelotx.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and Quantification of Oligodendrocyte Precursor Cells in Multiple System Atrophy, Progressive Supranuclear Palsy and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

Ebp-IN-1: A Technical Guide to a Potent Emopamil Binding Protein Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebp-IN-1 is a potent, brain-penetrant, and orally bioavailable inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. By inhibiting EBP, this compound has been shown to enhance the formation of oligodendrocytes, the myelin-producing cells of the central nervous system. This technical guide provides an in-depth overview of this compound, its target protein, mechanism of action, and detailed protocols for its characterization. The information presented here is intended to support researchers in the fields of neurodegenerative disease, particularly multiple sclerosis, and drug development in utilizing this compound as a research tool.

Introduction to Emopamil Binding Protein (EBP)

Emopamil Binding Protein (EBP), also known as 3-beta-hydroxysteroid-Δ8,Δ7-isomerase, is an integral membrane protein located in the endoplasmic reticulum.[1] It functions as a sterol isomerase, catalyzing a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the conversion of zymostenol to lathosterol.[1] EBP is a target for various pharmacological agents and its inhibition has emerged as a promising therapeutic strategy for neurodegenerative diseases, such as multiple sclerosis, by promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[2]

This compound: A Selective EBP Inhibitor

This compound, also referred to as compound 11 or GNE-3406 in scientific literature, is a highly potent and selective inhibitor of EBP.[2] Its development was guided by a structure-based drug design approach, leading to a hydantoin-based scaffold with favorable physicochemical and pharmacokinetic properties, including high brain penetration and oral bioavailability.[2]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of EBP. This inhibition leads to the accumulation of the EBP substrate, zymostenol, within the cell.[2] The accumulation of zymostenol and subsequent alterations in the cellular sterol profile are believed to be the key drivers for promoting the differentiation of OPCs into mature oligodendrocytes.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters for this compound.

| Parameter | Value | Reference |

| In Vitro Potency | ||

| hERG IC50 | 8.2 µM | [2] |

| Cellular Activity | ||

| Oligodendrocyte Formation | Potent | [2] |

| In Vivo Activity | ||

| Target Engagement | Demonstrated | [2] |

Note: Specific IC50/EC50 values for EBP inhibition and oligodendrocyte formation are described as "potent" in the primary literature, but precise numerical values are not publicly available in the reviewed sources.

Signaling Pathway

The inhibition of EBP by this compound directly impacts the cholesterol biosynthesis pathway, leading to downstream effects on oligodendrocyte differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

EBP Enzymatic Assay

This protocol is designed to measure the direct inhibitory activity of this compound on EBP. The assay quantifies the conversion of a substrate to its product by EBP in the presence and absence of the inhibitor.

Materials:

-

Recombinant human EBP enzyme

-

Zymostenol (substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (test compound)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer and recombinant EBP enzyme.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, zymostenol.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

-

Analyze the samples by LC-MS/MS to quantify the amount of product (lathosterol) formed.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This cell-based assay evaluates the ability of this compound to promote the differentiation of OPCs into mature oligodendrocytes.

Materials:

-

Primary rat or mouse OPCs, or iPSC-derived OPCs

-

OPC proliferation medium (containing growth factors like PDGF-AA and FGF-2)

-

OPC differentiation medium (low-growth factor medium, may contain T3)

-

This compound

-

Primary antibodies against oligodendrocyte markers (e.g., anti-MBP for mature oligodendrocytes, anti-O4 for immature oligodendrocytes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

High-content imaging system

Procedure:

-

Plate OPCs in a suitable culture vessel (e.g., 96-well plate) coated with an appropriate substrate (e.g., poly-D-lysine).

-

Culture the cells in proliferation medium for 24-48 hours to allow for recovery and adherence.

-

Replace the proliferation medium with differentiation medium containing various concentrations of this compound or vehicle control.

-

Culture the cells for a period sufficient to allow for differentiation (e.g., 3-5 days).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells (if necessary for the chosen antibody) and block non-specific antibody binding.

-

Incubate with primary antibodies against oligodendrocyte markers.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).

-

Determine the EC50 value of this compound for oligodendrocyte differentiation.

In Vivo Zymostenol Accumulation Assay

This protocol describes how to measure the accumulation of the EBP substrate, zymostenol, in the brain of animals treated with this compound, as a marker of target engagement.

Materials:

-

Rodents (e.g., mice or rats)

-

This compound formulated for oral administration

-

Brain tissue homogenization equipment

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Internal standard (e.g., deuterated zymostenol)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Administer this compound or vehicle to a cohort of animals via oral gavage at the desired dose and frequency.

-

At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Homogenize the brain tissue in an appropriate buffer.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.

-

Add a known amount of an internal standard to the lipid extract for accurate quantification.

-

Derivatize the sterols in the extract to make them amenable to GC-MS analysis.

-

Analyze the derivatized samples by GC-MS to separate and quantify zymostenol.

-

Normalize the zymostenol levels to the internal standard and tissue weight.

-

Compare the zymostenol levels in the brains of this compound-treated animals to those of vehicle-treated animals.

Conclusion

This compound is a valuable research tool for investigating the role of EBP and the cholesterol biosynthesis pathway in oligodendrocyte biology and demyelinating diseases. Its favorable pharmacological properties make it suitable for both in vitro and in vivo studies. The detailed protocols provided in this guide are intended to facilitate the use of this compound by the scientific community to further explore its therapeutic potential.

References

The Role of Emopamil-Binding Protein (EBP) in Oligodendrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligodendrocyte precursor cells (OPCs) represent a promising therapeutic target for demyelinating diseases such as multiple sclerosis (MS). Enhancing their differentiation into mature, myelinating oligodendrocytes is a key strategy for promoting central nervous system (CNS) repair. Recent research has identified the Emopamil-Binding Protein (EBP), a critical enzyme in the cholesterol biosynthesis pathway, as a highly "druggable" target to achieve this goal. This technical guide provides an in-depth examination of the role of EBP in oligodendrocyte differentiation, detailing the underlying mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field.

Core Mechanism of Action: EBP Inhibition and Sterol-Mediated Differentiation

EBP is a Δ8-Δ7 sterol isomerase that catalyzes a crucial step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the conversion of zymostenol to lathosterol.[1] Inhibition of EBP disrupts this pathway, leading to the accumulation of its direct substrate, the 8,9-unsaturated sterol known as zymostenol .[2][3]

It is the accumulation of zymostenol and other related 8,9-unsaturated sterols, rather than a depletion of downstream cholesterol, that serves as the key mechanistic driver for enhanced oligodendrocyte formation.[2] These accumulated sterols act as signaling molecules that potently promote the differentiation of OPCs into mature, Myelin Basic Protein (MBP)-expressing oligodendrocytes.[2] This discovery has established EBP as a prime target for small molecule inhibitors designed to promote remyelination.[4][5] Numerous studies have now shown that a wide array of compounds previously identified as enhancers of oligodendrocyte formation act not through their canonical targets, but by directly inhibiting EBP or adjacent enzymes in the cholesterol pathway.[2][6]

Signaling Pathway Diagram

The diagram below illustrates the final steps of the cholesterol biosynthesis pathway, highlighting the role of EBP and the consequences of its inhibition.

Quantitative Data on EBP Inhibitors

The efficacy of EBP inhibitors is quantified by their ability to induce oligodendrocyte differentiation (phenotypic effect) and engage their target by causing substrate accumulation (target engagement).

Table 1: Efficacy of EBP Inhibitors on Oligodendrocyte Differentiation

| Compound | Description | Assay System | EC₅₀ for Differentiation | Max. % MBP+ Cells (Approx.) | Reference |

| TASIN-1 | Known EBP Inhibitor (Positive Control) | Mouse OPCs | ~100 nM | ~25-30% | [2][7] |

| CW3388 | Potent, selective EBP inhibitor | Mouse OPCs | ~30 nM | Not Reported | [3] |

| GNE-3406 | Brain-penetrant EBP inhibitor | Rat OPCs | 44 nM | Not Reported | [8] |

| Benztropine | Repurposed drug (Antimuscarinic) | Mouse OPCs | ~1 µM | ~20% | [2] |

| Clemastine | Repurposed drug (Antihistamine) | Mouse OPCs | ~200 nM | ~25% | [2] |

| Tamoxifen | Repurposed drug (SERM) | Mouse OPCs | ~2 µM | ~20% | [2] |

EC₅₀ (Half-maximal effective concentration) values represent the concentration at which the compound induces 50% of its maximal effect on differentiation. MBP+ (Myelin Basic Protein positive) cells are a marker of mature oligodendrocytes.

Table 2: Target Engagement Measured by Zymostenol Accumulation

| Compound | Treatment Concentration | Assay System | Fold Increase in Zymostenol (vs. Control) | Reference |

| TASIN-1 | 1 µM | Mouse OPCs | >100-fold | [2][6] |

| CW9956 | 10 µM | Mouse OPCs | ~100-fold | [3] |

| Clomifene | 300 nM | Mouse OPCs | ~10-fold | [6] |

| Benztropine | 2 µM | Mouse OPCs | ~50-fold | [2] |

| Clemastine | 2 µM | Mouse OPCs | ~80-fold | [2] |

| GNE-3406 | 350 nM | Human Cortical Organoids | Dose-dependent increase reported | [8] |

Fold increase is a relative measure of the accumulation of EBP's substrate, zymostenol, as quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols and Workflows

Investigating the role of EBP and its inhibitors requires a multi-step experimental approach, from primary cell culture to functional and biochemical assays.

Experimental Workflow Diagram

The following diagram outlines a typical high-throughput screening and validation workflow to identify novel EBP inhibitors that promote oligodendrocyte differentiation.

Protocol: Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)

This protocol is adapted from methods utilizing immunopanning or magnetic-activated cell sorting (MACS) from P5-P8 neonatal rat or mouse cortices.

Materials:

-

Dissection Medium: Hibernate-A medium.

-

Digestion Buffer: Papain-based neural dissociation kit.

-

Proliferation Medium: DMEM/F12, 1% N2 supplement, 2% B27 supplement, 1% Penicillin-Streptomycin, 20 ng/mL PDGF-AA, 20 ng/mL bFGF.

-

Differentiation Medium: Proliferation medium lacking PDGF-AA and bFGF, supplemented with 45 nM Triiodothyronine (T3).

-

Coating Solution: Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO).

-

Antibodies for sorting: Anti-PDGFRα (CD140a) or Anti-O4.

Procedure:

-

Tissue Dissection: Euthanize P5-P8 neonatal pups according to approved institutional protocols. Dissect cerebral cortices in ice-cold dissection medium. Remove meninges carefully.

-

Tissue Dissociation: Mince the cortical tissue and digest using a papain-based neural dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

-

OPC Purification (MACS Method): a. Resuspend the single-cell suspension in MACS buffer (PBS, 0.5% BSA, 2 mM EDTA). b. Incubate cells with microbeads conjugated to an anti-PDGFRα antibody. c. Apply the cell suspension to a MACS column placed in a magnetic separator. d. Wash the column to remove unlabeled cells. Elute the magnetically retained PDGFRα-positive OPCs.

-

Cell Plating and Proliferation: a. Plate purified OPCs onto PDL/PLO-coated flasks or plates at a density of 20,000-40,000 cells/cm². b. Culture cells in Proliferation Medium at 37°C, 5% CO₂. Change half the medium every 2 days. Cells should be ready for experiments within 3-5 days.

Protocol: In Vitro Oligodendrocyte Differentiation Assay

Procedure:

-

Cell Plating: Lift proliferating OPCs and seed them onto PDL/PLO-coated 96-well or 384-well imaging plates at a density of 10,000-15,000 cells per well.

-

Induction of Differentiation: Allow cells to adhere for 2-4 hours. Aspirate the Proliferation Medium and replace it with Differentiation Medium.

-

Compound Treatment: Add small molecule inhibitors (or vehicle control, e.g., DMSO) to the wells at desired final concentrations.

-

Incubation: Culture the cells for 72 hours at 37°C, 5% CO₂ to allow for differentiation into mature oligodendrocytes.

-

Endpoint Analysis: Proceed to immunocytochemistry for marker analysis.

Protocol: Immunocytochemistry for Oligodendrocyte Markers

Materials:

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS.

-

Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.

-

Primary Antibodies: Mouse anti-MBP (1:500), Mouse anti-O4 (live stain, 1:100).

-

Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488 or 594 conjugate (1:1000).

-

Nuclear Stain: DAPI (1 µg/mL).

Procedure:

-

Fixation: Gently aspirate culture medium and fix cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash wells three times with PBS for 5 minutes each.

-

Permeabilization: (For intracellular targets like MBP) Add Permeabilization Buffer and incubate for 10 minutes. Wash three times with PBS. Skip this step for surface markers like O4.

-

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute primary antibody in Blocking Buffer and incubate overnight at 4°C.

-

Washing: Wash wells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute fluorescently-conjugated secondary antibody and DAPI in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.

-

Final Wash and Imaging: Wash three times with PBS. Leave the final wash in the wells and image using a high-content imaging system. Analyze the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.

Protocol: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for analyzing changes in cellular sterol composition.

Procedure:

-

Cell Culture and Lipid Extraction: a. Culture OPCs in 6-well plates and treat with EBP inhibitors or vehicle for 24-48 hours. b. After treatment, wash cells with PBS and harvest. c. Perform a total lipid extraction using a solvent system such as hexane:isopropanol (3:2, v/v) or chloroform:methanol (Folch method). Add an internal standard (e.g., d7-cholesterol) before extraction for normalization.

-

Saponification: Saponify the lipid extracts using methanolic KOH to hydrolyze sterol esters, ensuring all sterols are in their free form.

-

Derivatization: a. Extract the non-saponifiable lipids (containing the sterols) into hexane. b. Evaporate the solvent under a stream of nitrogen. c. Derivatize the dried sterols by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) and incubating at 60°C for 30-60 minutes. This increases the volatility of the sterols for gas chromatography.

-

GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). b. Use a temperature program that effectively separates the different sterol isomers. c. Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode to identify and quantify specific sterols based on their unique mass spectra and retention times. Zymostenol is identified by its characteristic ions.

-

Data Analysis: Quantify the peak area of zymostenol and other sterols relative to the internal standard to determine their abundance and calculate the fold-change upon inhibitor treatment.[2][6]

Conclusion

The inhibition of EBP has emerged as a robust and validated strategy for promoting oligodendrocyte differentiation. The mechanism, which relies on the accumulation of the substrate zymostenol, provides a clear biomarker for target engagement. The development of potent, selective, and brain-penetrant small molecule inhibitors of EBP holds significant therapeutic promise for remyelination in diseases like multiple sclerosis. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this pathway and contribute to the development of novel regenerative therapies for the CNS.

References

- 1. researchgate.net [researchgate.net]

- 2. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse chemical scaffolds enhance oligodendrocyte formation by inhibiting CYP51, TM7SF2, or EBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Chemical Scaffolds Enhance Oligodendrocyte Formation by Inhibiting CYP51, TM7SF2, or EBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]

- 6. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]

Ebp-IN-1: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebp-IN-1, also known as GNE-3406 and compound 11 in associated literature, is a potent and selective inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for relevant assays and visualizations of the associated signaling pathway are included to support further research and drug development efforts in therapeutic areas such as multiple sclerosis.

Molecular Structure and Properties

This compound is a novel, brain-penetrant small molecule inhibitor of EBP. Its chemical structure and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: (S)-3-(2-(azetidin-1-yl)ethyl)-1-(6-(trifluoromethyl)pyridin-3-yl)-1-azaspiro[4.4]nonan-2-one

-

SMILES: C1CC(C1)N(CC[C@@H]2C(=O)N(C3=CC(=C(N=C3)C(F)(F)F)C)C24CCCC4)

-

CAS Number: 2937922-34-1

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₃N₃O₃ | [1] |

| Molecular Weight | 411.54 g/mol | [1] |

| Solubility | DMSO: 100 mg/mL (242.99 mM) | [1] |

Pharmacological Properties

| Property | Value | Reference |

| Target | Emopamil Binding Protein (EBP) | [1] |

| Ki for human EBP | 49 nM | |

| EC₅₀ for OPC Differentiation | 44 nM | |

| In Vivo Bioavailability (mice) | 68% | |

| In Vivo Half-life (mice) | 3.9 hours | |

| Brain-to-Plasma Ratio (Kp,uu) | 0.77 |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase located in the endoplasmic reticulum. EBP catalyzes a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis, specifically the conversion of zymostenol to lathosterol.[2]

Inhibition of EBP by this compound leads to the accumulation of the upstream substrate, zymostenol. This accumulation of 8,9-unsaturated sterols has been shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[3] This mechanism is of significant therapeutic interest for demyelinating diseases such as multiple sclerosis.

Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)

The following diagram illustrates the terminal steps of the Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the role of EBP and the point of inhibition by this compound.

Experimental Protocols

EBP Functional Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against EBP, based on the principles of assays described in the literature. Specific details may vary based on the exact laboratory setup.

Methodology:

-

Enzyme Preparation: A source of active EBP enzyme is required. This can be in the form of microsomes isolated from cells overexpressing human EBP or cell lysates.

-

Reaction Mixture: In a suitable buffer, the EBP enzyme source is pre-incubated with varying concentrations of this compound.

-

Initiation: The enzymatic reaction is initiated by the addition of the substrate, zymostenol.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination and Extraction: The reaction is stopped, and the sterols (both substrate and product) are extracted from the reaction mixture using an organic solvent.

-

Analysis: The levels of zymostenol and the product, lathosterol, are quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of EBP inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol provides a general framework for assessing the effect of this compound on the differentiation of OPCs into mature oligodendrocytes.

Methodology:

-

OPC Isolation and Culture: Primary OPCs are isolated from rodent brains or generated from pluripotent stem cells. They are cultured in a proliferation medium to expand their numbers.

-

Differentiation Induction: For the assay, OPCs are switched to a differentiation-promoting medium, which typically lacks mitogens.

-

Treatment: this compound is added to the differentiation medium at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a period sufficient to allow for differentiation, typically several days.

-

Immunocytochemistry: After the incubation period, the cells are fixed and permeabilized. They are then stained with an antibody against a marker of mature oligodendrocytes, such as Myelin Basic Protein (MBP). A nuclear counterstain (e.g., DAPI) is used to label all cells.

-

Imaging and Analysis: The stained cells are imaged using a high-content imaging system or a fluorescence microscope. The number of MBP-positive cells and the total number of cells (DAPI-positive) are counted.

-

Data Analysis: The percentage of differentiated oligodendrocytes (MBP-positive) is calculated for each concentration of this compound. These values are then used to generate a dose-response curve and determine the EC₅₀.

Conclusion

This compound is a well-characterized inhibitor of EBP with demonstrated potential for promoting oligodendrocyte formation. Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for studying the role of the cholesterol biosynthesis pathway in myelination and a promising starting point for the development of novel therapeutics for demyelinating diseases. The data and protocols presented in this guide are intended to facilitate further research into this important molecule and its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for EBP (Emopamil Binding Protein) Inhibitor: Ebp-IN-1

It appears there may be ambiguity in the term "Ebp-IN-1." The scientific literature refers to two distinct molecules that could be relevant to your query:

-

Emopamil Binding Protein (EBP) and its inhibitor, this compound: EBP is a crucial enzyme in the cholesterol biosynthesis pathway. Its inhibitor, this compound, is investigated for its potential to promote oligodendrocyte formation, offering a therapeutic avenue for diseases like multiple sclerosis.

-

ErbB3 binding protein-1 (Ebp1): This is a regulatory protein involved in cell signaling pathways that control cell growth, differentiation, and survival.

To provide you with the most accurate and relevant application notes and protocols, please clarify which of these topics you are interested in.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of Emopamil Binding Protein (EBP).

1. Introduction

Emopamil Binding Protein (EBP) is an integral membrane protein located in the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase. This enzymatic activity is a critical step in the postsqualene cholesterol biosynthesis pathway.[1][2][3] Specifically, EBP catalyzes the conversion of zymostenol to lathosterol in one branch of the pathway and zymosterol to dehydrolathosterol in another.[4] Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterols, which has been shown to promote the formation of oligodendrocytes and remyelination.[4] This makes EBP a promising therapeutic target for demyelinating diseases such as multiple sclerosis.[3]

This compound (also known as compound 11) is a selective, brain-penetrant inhibitor of EBP.[1][5] It has demonstrated robust in vivo target engagement, leading to the accumulation of the EBP substrate zymostenol, and has been shown to enhance oligodendrocyte formation in human cortical organoids.[5][6]

2. Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of EBP. This disruption of the cholesterol biosynthesis pathway is the primary mechanism of action.

3. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant EBP inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| This compound (compound 11) | EBP | <100 | Functional Assay | Not Specified | [4] |

| GNE-3406 | EBP | Not Specified | Target Engagement | In vivo (rodent brain) | [6] |

4. Experimental Protocols

4.1. In Vitro EBP Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the EBP enzyme.

-

Objective: To quantify the potency of this compound in inhibiting EBP enzymatic activity.

-

Principle: This assay measures the conversion of a fluorescently labeled or radioisotope-labeled EBP substrate to its product in the presence of varying concentrations of the inhibitor. A newer, more robust method utilizes immuno-immobilization of active EBP coupled with LC-MS to quantify sterol conversion.[7]

Materials:

-

This compound

-

HEK293T cells overexpressing human EBP

-

Cell lysis buffer (e.g., RIPA buffer)

-

EBP substrate (e.g., zymostenol)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Lysate Preparation:

-

Culture HEK293T cells expressing EBP.

-

Harvest cells and prepare cell lysates containing the active EBP enzyme.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

-

Enzymatic Reaction:

-

In a microplate, combine the cell lysate, EBP substrate, and varying concentrations of this compound.

-

Include appropriate controls (no inhibitor, no enzyme).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[8]

-

-

Sterol Extraction and Analysis:

-

Stop the reaction and extract the sterols.

-

Analyze the levels of the substrate (zymostenol) and the product (lathosterol) using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of EBP inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

4.2. Oligodendrocyte Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.

-

Objective: To determine if this compound promotes oligodendrocyte formation.

-

Principle: OPCs are cultured in the presence of this compound, and the expression of markers for mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) is quantified.

Materials:

-

Primary rat or human oligodendrocyte precursor cells (OPCs)

-

OPC proliferation medium

-

OPC differentiation medium

-

This compound

-

Primary antibodies against oligodendrocyte markers (e.g., anti-MBP, anti-O4)

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

OPC Culture:

-

Plate OPCs in a multi-well plate coated with poly-D-lysine.

-

Culture the cells in proliferation medium until they reach the desired confluency.

-

-

Induction of Differentiation:

-

Switch the medium to differentiation medium containing various concentrations of this compound.

-

Include a vehicle control (e.g., DMSO).

-

Culture for 5-7 days to allow for differentiation.

-

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with primary antibodies against oligodendrocyte markers.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of mature, MBP-positive oligodendrocytes relative to the total number of cells (DAPI-positive nuclei).

-

5. Experimental Workflow Diagram

Application Notes and Protocols for ErbB3 binding protein-1 (Ebp1)

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the function of ErbB3 binding protein-1 (Ebp1).

1. Introduction

ErbB3 binding protein-1 (Ebp1) is a versatile protein that belongs to the DNA/RNA binding protein family.[9] It is implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.[10][11] Ebp1 can act as both a transcriptional and translational regulator.[12] Its function and localization can be modulated by upstream signaling pathways, such as those initiated by receptor kinases like the Epidermal Growth Factor Receptor (EGFR).[12] Studies using Ebp1-deficient mice have revealed its crucial role in embryonic development and neurogenesis, highlighting its impact on signaling pathways like MAPK and AKT.[9][10]

2. Signaling Pathways Involving Ebp1

Ebp1 is a downstream effector of receptor tyrosine kinases and a regulator of several key signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Evolution, Expression Profile, Regulatory Mechanism, and Functional Verification of EBP-Like Gene in Cholesterol Biosynthetic Process in Chickens (Gallus Gallus) [frontiersin.org]

- 3. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 4. Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]

- 7. Collection - Novel Immuno-Immobilization Mass-Spectrometry-Based Assay to Enable StructureâActivity Relationship Development of Emopamil Binding Protein (EBP) Inhibitors - Journal of the American Society for Mass Spectrometry - Figshare [figshare.com]

- 8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alterations in cell growth and signaling in ErbB3 binding protein-1 (Ebp1) deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Roles of ErbB3-binding protein 1 (EBP1) in embryonic development and gene-silencing control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EBP1: A crucial growth regulator downstream of receptor kinases across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ebp-IN-1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebp-IN-1, also known as compound 11, is a potent inhibitor of Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase crucial in the cholesterol biosynthesis pathway.[1][2][3] Inhibition of EBP by this compound leads to the accumulation of 8,9-unsaturated sterols, which act as signaling molecules to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[4][5][6][7] This mechanism of action makes this compound a valuable research tool for studying remyelination and a potential therapeutic candidate for demyelinating diseases such as multiple sclerosis.[8][9][10]

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on inducing oligodendrocyte differentiation.

Data Presentation

This compound and Related EBP Inhibitor Activity

| Compound | Target | Assay | Effective Concentration | Cell Type | Reference |

| This compound (compound 11) | Emopamil Binding Protein (EBP) | Oligodendrocyte Formation | Not specified | Human Cortical Organoids | [1][2][3][5] |

| CW3388 | Emopamil Binding Protein (EBP) | Oligodendrocyte Formation | ~110 nM (near-maximal effect) | Oligodendrocyte Progenitor Cells (OPCs) | [11] |

Signaling Pathway

The proposed signaling pathway for this compound in promoting oligodendrocyte differentiation is initiated by the direct inhibition of the EBP enzyme. This enzymatic block leads to an accumulation of its substrate, 8,9-unsaturated sterols. These accumulated sterols then act as signaling molecules to drive the differentiation of OPCs into mature oligodendrocytes. The precise downstream effectors of the 8,9-unsaturated sterols are an area of active investigation.

Caption: this compound signaling pathway in oligodendrocyte differentiation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (molecular weight to be confirmed from the supplier), dissolve in the calculated volume of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol is a general guideline for inducing the differentiation of primary rodent OPCs. Optimization may be required depending on the specific cell source and culture conditions.

Materials:

-

Primary rat or mouse OPCs

-

OPC proliferation medium (e.g., DMEM/F-12 supplemented with N2, B27, PDGF-AA, and bFGF)

-

OPC differentiation medium (e.g., DMEM/F-12 supplemented with N2, B27, and T3 thyroid hormone)

-

Poly-L-ornithine

-

Laminin

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)

-

Primary antibodies against oligodendrocyte markers (e.g., anti-O4 for immature oligodendrocytes, anti-Myelin Basic Protein (MBP) for mature oligodendrocytes)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Multi-well cell culture plates (e.g., 96-well)

Experimental Workflow:

Caption: Experimental workflow for OPC differentiation assay.

Procedure:

-

Plate Coating: a. Coat the wells of a multi-well plate with poly-L-ornithine solution and incubate. b. Aspirate the poly-L-ornithine and wash the wells with sterile water. c. Add laminin solution to the wells and incubate. d. Aspirate the laminin solution before seeding the cells.

-

Cell Seeding and Proliferation: a. Thaw and plate primary OPCs onto the coated plates in pre-warmed OPC proliferation medium. b. Culture the cells for 24-48 hours to allow them to adhere and recover.

-

Induction of Differentiation and this compound Treatment: a. After the proliferation phase, carefully aspirate the proliferation medium. b. Wash the cells once with pre-warmed PBS. c. Add pre-warmed OPC differentiation medium to the wells. d. Prepare serial dilutions of this compound in differentiation medium. Based on the activity of related compounds, a concentration range of 10 nM to 300 nM is a reasonable starting point for optimization. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. e. Add the this compound dilutions or vehicle control to the respective wells. f. Incubate the cells for 3-5 days to allow for differentiation.

-

Immunocytochemistry and Analysis: a. After the incubation period, fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells with the appropriate solution. c. Incubate the cells with primary antibodies against O4 and MBP overnight at 4°C. d. Wash the cells with PBS and incubate with the corresponding fluorescently labeled secondary antibodies and DAPI. e. Wash the cells again and acquire images using a high-content imaging system or a fluorescence microscope. f. Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei to determine the extent of oligodendrocyte differentiation.

Concluding Remarks

This compound is a valuable tool for studying the molecular mechanisms of oligodendrocyte differentiation and for screening potential remyelinating agents. The provided protocols offer a starting point for utilizing this compound in cell culture experiments. Researchers should optimize treatment conditions, including concentration and incubation time, for their specific cell system and experimental goals. Careful handling and appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Accumulation of 8,9-unsaturated st ... | Article | H1 Connect [archive.connect.h1.co]

- 7. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CW3388 | EBP inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for Ebp-IN-1 (EBP Inhibitor) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of EBP inhibitors, exemplified by the recently developed brain-penetrant compound "compound 11" (GNE-3406), in mouse models. The focus is on the application of these inhibitors for studying the role of the Emopamil Binding Protein (EBP) in cellular processes, particularly in the context of promoting oligodendrocyte formation for potential therapeutic applications in demyelinating diseases.

Introduction to EBP Inhibition

Emopamil Binding Protein (EBP) is a key enzyme in the cholesterol biosynthesis pathway. Specifically, it functions as a sterol isomerase, catalyzing the conversion of zymostenol to lathosterol. Inhibition of EBP leads to the accumulation of its substrate, zymostenol, which has been shown to promote the formation of oligodendrocytes[1]. This has generated significant interest in EBP inhibitors as a potential therapeutic strategy for diseases characterized by myelin loss, such as multiple sclerosis.

"Compound 11" is a potent, selective, and orally bioavailable EBP inhibitor with demonstrated brain penetrance in rodents. In vivo studies have shown that repeated dosing of this compound leads to the accumulation of zymostenol in the brain, confirming target engagement[1].

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for a representative EBP inhibitor, "compound 11". This data is essential for designing and interpreting experiments in mouse models.

| Parameter | Value | Reference |

| Target | Emopamil Binding Protein (EBP) | [1] |

| Mechanism of Action | Inhibition of sterol isomerase activity | [1] |

| In Vitro Potency | High potency (specific IC50 not publicly available) | [1] |

| Key In Vivo Effect | Accumulation of zymostenol in the brain | [1] |

| Bioavailability | Orally bioavailable | [1] |

| Blood-Brain Barrier Penetration | Yes | [1] |

Note: Specific quantitative values for potency and pharmacokinetics of "compound 11" are not yet publicly available in detail. Researchers should refer to the primary literature for the most up-to-date information.

Signaling Pathway

The inhibition of EBP directly impacts the cholesterol biosynthesis pathway, leading to downstream effects on oligodendrocyte differentiation.

Cholesterol Biosynthesis Pathway and EBP Inhibition

Caption: Inhibition of EBP by this compound blocks the conversion of zymostenol, leading to its accumulation and promoting oligodendrocyte formation.

Experimental Protocols

The following protocols are generalized for the in vivo administration of a small molecule EBP inhibitor like "compound 11" in mouse models. Specific details should be optimized based on the experimental goals, mouse strain, and the specific formulation of the inhibitor.

Dosage and Administration

While a specific efficacious dose for "compound 11" in a disease model is not yet published, a dosage of 10 mg/kg/day administered orally has been used for a different brain-penetrant small molecule inhibitor named "compound 11" in a chronic 3-month mouse study[1]. This can serve as a starting point for dose-ranging studies for EBP inhibitors.

Experimental Workflow for Oral Gavage Administration

Caption: Workflow for the oral gavage administration of this compound to mice.

Protocol Details:

-

Formulation:

-

Prepare a homogenous suspension of the EBP inhibitor in a suitable vehicle. A common vehicle for oral administration in mice is 0.5% methylcellulose (MC) with 0.1% Tween-80 in sterile water.

-

The concentration of the stock solution should be calculated to allow for a dosing volume of approximately 5-10 µL/g of body weight.

-

-

Dosing Procedure (Oral Gavage):

-

Accurately weigh each mouse before dosing to calculate the precise volume to be administered.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

-

Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal perforation.

-

Carefully insert the needle into the esophagus and slowly dispense the formulation.

-

Withdraw the needle smoothly and return the mouse to its cage.

-